2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide
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Description
Scientific Research Applications
Synthesis of Nitrogen-Containing Heterocyclic Compounds
2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide serves as a critical synthon in the design and synthesis of nitrogen-containing heterocyclic compounds and their annulated derivatives. Research by Mmonwa and Mphahlele (2016) demonstrated the use of halogenated aniline derivatives in palladium-catalyzed cross-coupling reactions, leading to novel indole and quinazolinone structures. This methodology underscores the compound's role in generating molecular diversity through the formation of complex heterocycles, which are prevalent in many biologically active molecules (M. M. Mmonwa & M. Mphahlele, 2016).
Crystal Structure Studies
The crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including analogs of this compound, have been reported by Suchetan et al. (2016). These studies provide insights into the molecular conformations and interactions such as dihedral angles between benzene rings, which are essential for understanding the compound's reactivity and potential binding modes in biological systems (P. Suchetan, E. Suresha, S. Naveen, & N. Lokanath, 2016).
Nucleophilic Halodifluoromethylation
Kosobokov et al. (2014) described a method for bromo- and iododifluoromethylation of aldehydes using bromo- and iodo-substituted difluoromethyl silicon reagents. This reaction highlights the utility of bromo- and iodo-functionalized compounds in introducing difluoromethyl groups to aldehydes, a transformation that is valuable in the synthesis of fluorinated organic molecules, which are increasingly important in drug discovery and materials science (M. Kosobokov, V. Levin, M. Struchkova, & A. Dilman, 2014).
Properties
IUPAC Name |
2-bromo-N-(2,2-difluoroethyl)-5-iodobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2INO/c10-7-2-1-5(13)3-6(7)9(15)14-4-8(11)12/h1-3,8H,4H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMPFXSSFDTHAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)NCC(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.